molecular formula C8H5F3N4 B13676895 5-Amino-3-(2,4,5-trifluorophenyl)-1H-1,2,4-triazole

5-Amino-3-(2,4,5-trifluorophenyl)-1H-1,2,4-triazole

Cat. No.: B13676895
M. Wt: 214.15 g/mol
InChI Key: BYQWPVQEVPZKRX-UHFFFAOYSA-N
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Description

5-Amino-3-(2,4,5-trifluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2,4,5-trifluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-trifluoroaniline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the triazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2,4,5-trifluorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

5-Amino-3-(2,4,5-trifluorophenyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-3-(2,4,5-trifluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor of certain enzymes. Additionally, the triazole ring can interact with nucleic acids and proteins, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

The uniqueness of 5-Amino-3-(2,4,5-trifluorophenyl)-1H-1,2,4-triazole lies in the presence of the trifluorophenyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C8H5F3N4

Molecular Weight

214.15 g/mol

IUPAC Name

5-(2,4,5-trifluorophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H5F3N4/c9-4-2-6(11)5(10)1-3(4)7-13-8(12)15-14-7/h1-2H,(H3,12,13,14,15)

InChI Key

BYQWPVQEVPZKRX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C2=NC(=NN2)N

Origin of Product

United States

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